![molecular formula C17H24N4O3S B5526581 N-{(3S*,4R*)-4-isopropyl-1-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5526581.png)

N-{(3S*,4R*)-4-isopropyl-1-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

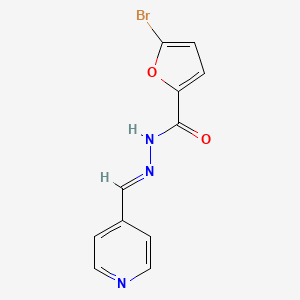

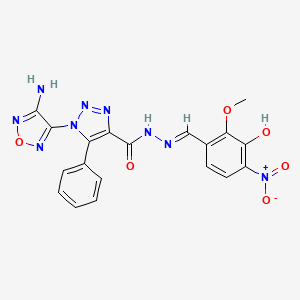

Synthesis Analysis

The synthesis of compounds related to N-{(3S*,4R*)-4-isopropyl-1-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide involves complex chemical processes aiming at achieving desired molecular configurations for specific activities. For instance, methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds have been synthesized and evaluated for their potential in inhibiting certain enzymes, showcasing the intricate methods and objectives in the synthesis of such molecules (Watanabe et al., 1997).

Molecular Structure Analysis

The molecular and supramolecular structures of derivatives, such as N-[2-(pyridin-2-yl)ethyl]methanesulfonamide, demonstrate the diversity in conformations that can influence the compound's physical and chemical properties. These studies highlight the importance of torsion angles and hydrogen bonding in defining the molecular structure (Jacobs, Chan, & O'Connor, 2013).

Chemical Reactions and Properties

Chemical reactions involving N-{(3S*,4R*)-4-isopropyl-1-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide and its analogs are pivotal in modifying their properties for specific applications. For example, the rearrangement of threonine and serine-based N-(3-phenylprop-2-yn-1-yl) sulfonamides into chiral pyrrolidin-3-ones indicates the potential for structural and functional diversity through chemical reactions (Králová et al., 2019).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystalline structure, are critical for their application in various fields. For instance, the crystal structure of N-(3,4-Dimethylphenyl)methanesulfonamide helps in understanding the compound's interaction potential and stability under different conditions (Gowda, Foro, & Fuess, 2007).

Applications De Recherche Scientifique

Molecular and Supramolecular Structures

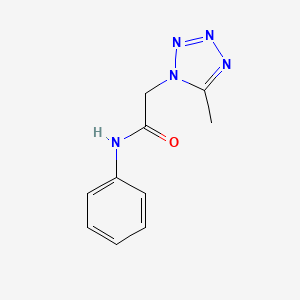

Research on derivatives of methane-, benzene-, and toluenesulfonamide has explored their molecular and supramolecular structures, highlighting the significance of sulfonamide derivatives in understanding ligand-metal coordination and their potential applications in the design of new materials and catalysts (Danielle L Jacobs et al., 2013).

Green Chemistry Applications

Sulfonamide derivatives have also been explored for their green chemistry applications. For example, the synthesis of specific sulfonamide derivatives has been studied for its green metric evaluation, offering a more environmentally friendly approach to chemical synthesis and highlighting the role of these compounds in sustainable chemistry practices (Rohidas Gilbile et al., 2017).

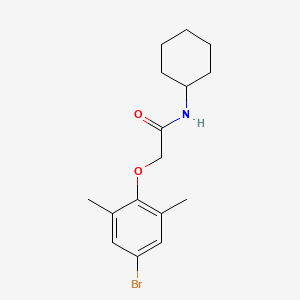

Pharmaceutical Chemistry

In pharmaceutical chemistry, the structural analysis of sulfonamide compounds like N-(2,3-Dichlorophenyl)methanesulfonamide has been critical in understanding drug design and biological activity. These studies contribute to the development of new drugs and therapeutic agents by elucidating the interaction mechanisms at the molecular level (B. Gowda et al., 2007).

Metal-Free C-C Bond Formation

The role of sulfonamide derivatives in facilitating metal-free approaches for C-C bond formation has been highlighted, showcasing their importance in organic synthesis. Such research points to the utility of these compounds in developing novel synthetic methodologies that are less reliant on metal catalysts, which is beneficial for reducing costs and environmental impact (Om P. S. Patel et al., 2016).

Ionic Liquid Applications

Studies on sulfonamide derivatives in the context of ionic liquids have revealed their significant impact on gas solubility and interactions, contributing to advancements in areas such as gas purification, storage, and separation technologies (J. Anthony et al., 2005).

Propriétés

IUPAC Name |

N-[(3S,4R)-1-(2-methyl-3H-benzimidazole-5-carbonyl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O3S/c1-10(2)13-8-21(9-16(13)20-25(4,23)24)17(22)12-5-6-14-15(7-12)19-11(3)18-14/h5-7,10,13,16,20H,8-9H2,1-4H3,(H,18,19)/t13-,16+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEYYZCLZUJGINR-XJKSGUPXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)C(=O)N3CC(C(C3)NS(=O)(=O)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=C(N1)C=C(C=C2)C(=O)N3C[C@H]([C@@H](C3)NS(=O)(=O)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3S,4R)-1-(2-methyl-3H-benzimidazole-5-carbonyl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(5-bromo-2-furyl)-5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazole](/img/structure/B5526521.png)

![2-methyl-4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5526528.png)

![4-oxo-4-[2-(spiro[2.3]hex-1-ylcarbonyl)hydrazino]butanoic acid](/img/structure/B5526531.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5526571.png)

![5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol](/img/structure/B5526574.png)

![2-{2-[2-(4-fluorophenyl)-4-morpholinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5526587.png)

![4-(4-methyl-1-piperazinyl)-6-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5526602.png)

![3-chloro-N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B5526625.png)